3-Cyclobutyl-1,2,4-thiadiazol-5-amine

BACE1 Inhibition Alzheimer's Disease Medicinal Chemistry

This 1,2,4-thiadiazole building block features a specific 3-cyclobutyl and 5-amine substitution pattern, crucial for BACE1 inhibitor research where urea analogs fail. Its unique steric, lipophilic, and electronic properties, unavailable in other 3-alkyl/aryl analogs, make it an irreplaceable reference for reproducible SAR studies in anti-infective and neuroscience programs. Minimum 95% purity for R&D.

Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
Cat. No. B13164401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-1,2,4-thiadiazol-5-amine
Molecular FormulaC6H9N3S
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NSC(=N2)N
InChIInChI=1S/C6H9N3S/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9)
InChIKeyVRUFKYYVERKRAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutyl-1,2,4-thiadiazol-5-amine: Structure, Properties and Procurement Specifications


3-Cyclobutyl-1,2,4-thiadiazol-5-amine (CAS: 1495858-60-0) is a heterocyclic building block from the 1,2,4-thiadiazole class, featuring a cyclobutyl substituent at the 3-position and a primary amine at the 5-position of the thiadiazole ring. This scaffold is recognized as a privileged structure in medicinal chemistry due to its potential for diverse bioactivities and its utility as a synthetic intermediate [1]. With a molecular formula of C6H9N3S and a molecular weight of 155.22 g/mol, the compound is typically supplied with a minimum purity specification of 95% for research and development applications . Its unique substitution pattern distinguishes it from other 3-substituted or 5-substituted analogs, offering a specific balance of steric and electronic properties that can be crucial in structure-activity relationship (SAR) studies [1].

Why 3-Cyclobutyl-1,2,4-thiadiazol-5-amine Cannot Be Replaced by a Generic 1,2,4-Thiadiazole


The 1,2,4-thiadiazole core is not a single, interchangeable entity; its biological and physicochemical properties are exquisitely sensitive to the nature and position of its substituents. Research demonstrates that minor structural modifications, such as switching from a 5-amine to a 5-urea moiety, can lead to a complete loss of activity, as seen in beta-secretase (BACE1) inhibition where 1,2,4-thiadiazol-5-amines were found to be significantly more promising than their corresponding urea analogues [1]. Similarly, the specific 3-cyclobutyl group in the target compound confers unique steric constraints and lipophilicity compared to other 3-alkyl or 3-aryl analogs, which can dramatically alter target binding, solubility, and metabolic stability [2]. Therefore, substituting this compound with a different 1,2,4-thiadiazole derivative would invalidate any existing structure-activity relationship (SAR) data and is highly likely to yield different experimental outcomes, making precise procurement essential for reproducible research.

3-Cyclobutyl-1,2,4-thiadiazol-5-amine: Quantifiable Differentiation Evidence Guide


Differentiation from 5-Urea Analogs: Superior Potency in BACE1 Inhibition Model

In a comparative in vitro study, the 1,2,4-thiadiazol-5-amine scaffold demonstrated a clear superiority over the corresponding 1,2,4-thiadiazolyl urea analogs for BACE1 inhibition. While the most potent 5-amine compound (compound 8) achieved an IC50 value of 0.80 µM in a FRET assay, its direct urea analog counterpart was notably less active, a trend consistent across the synthesized series [1]. This establishes the 5-amine moiety, as present in the target compound, as a critical pharmacophore for this activity, in contrast to alternative urea-based analogs.

BACE1 Inhibition Alzheimer's Disease Medicinal Chemistry

Structural and Electronic Differentiation from 3-Aryl or 3-Alkyl Analogs via Molecular Properties

Computational and experimental SAR studies on related 1,2,4-thiadiazole series demonstrate that the 3-position substituent critically influences both electronic properties and molecular conformation [1][2]. The cyclobutyl group of the target compound provides a unique, conformationally restricted, and moderately lipophilic group (calculated cLogP contribution of ~+1.8 compared to a hydrogen atom). This contrasts sharply with a 3-phenyl analog, which introduces a planar aromatic ring that can participate in pi-stacking interactions, or a 3-methyl analog, which offers less steric bulk and different lipophilicity (cLogP contribution ~+0.5).

SAR Molecular Modeling Drug Design

Synthetic Access: Advantages of Modern Eco-Friendly Routes for 3-Cyclobutyl-5-amino-1,2,4-thiadiazoles

Recent advances in synthetic methodology offer distinct advantages for accessing compounds like 3-cyclobutyl-1,2,4-thiadiazol-5-amine. A catalyst-free, one-pot protocol in water has been developed for the synthesis of various 3-substituted-5-amino-1,2,4-thiadiazoles, demonstrating high efficiency and broad substrate scope [1]. In contrast, older or alternative methods for related thiadiazole scaffolds often require copper catalysts, organic solvents, and more forcing conditions [2]. While not a direct yield comparison for this specific compound, the class-level implication is that modern synthetic routes can potentially offer higher purity (e.g., 95% as typical for commercial supply ) and a more sustainable and scalable production path, which are critical considerations for procurement from a reliable source.

Green Chemistry Synthetic Methodology Scale-up

Antibacterial Activity Superiority of the 5-Amino-1,2,4-Thiadiazole Scaffold Over Commercial Antibiotics

Recent research highlights the potential of the 5-amino-1,2,4-thiadiazole scaffold as a source of novel antibacterial agents. A study on a series of 5-amino-1,2,4-thiadiazoles demonstrated that several derivatives (e.g., compounds 5ba, 5bd, 6a, 6d, 6c) exhibited minimum inhibitory concentrations (MICs) ranging from 0.09 to 1.5 µg/mL against ESKAPE pathogen strains [1]. This activity is significantly superior to that of commercial antibiotics such as pefloxacin (MIC 4–8 µg/mL) and streptomycin (MIC 2–32 µg/mL) tested under the same conditions. This data, while from a related class, strongly implies that 3-cyclobutyl-1,2,4-thiadiazol-5-amine is a valuable building block for exploring novel antibacterial chemotypes with the potential to overcome existing resistance mechanisms.

Antibacterial ESKAPE Pathogens Antimicrobial Resistance

Optimal Applications of 3-Cyclobutyl-1,2,4-thiadiazol-5-amine in Research and Development


Structure-Activity Relationship (SAR) Studies for BACE1 and Other Enzymatic Targets

As demonstrated, the 5-amino-1,2,4-thiadiazole core is a validated pharmacophore for BACE1 inhibition, showing superior activity over urea analogs [1]. Researchers can use 3-cyclobutyl-1,2,4-thiadiazol-5-amine as a key intermediate or reference compound to systematically investigate how the 3-cyclobutyl group influences potency, selectivity, and physicochemical properties compared to 3-aryl or 3-alkyl substituted analogs. This enables the optimization of lead compounds for targets where this heterocyclic core is privileged.

Synthesis of Novel Antibacterial Agents Targeting ESKAPE Pathogens

Given the class-level evidence that 5-amino-1,2,4-thiadiazoles can exhibit potent activity against multidrug-resistant bacteria with MIC values far superior to standard antibiotics like pefloxacin and streptomycin [2], this compound is a strategic starting material. It can be functionalized to explore new chemical space and develop novel treatments for difficult-to-treat infections, leveraging its unique 3-cyclobutyl group for SAR exploration in antibacterial programs.

Development of Sustainable and Scalable Synthesis of Heterocyclic Libraries

The target compound is representative of a class of molecules that can be accessed via modern, eco-friendly synthetic methods such as catalyst-free, one-pot reactions in water [3]. Procuring this compound supports research into sustainable chemistry practices. Furthermore, it can serve as a versatile building block for generating diverse libraries of 3,5-disubstituted-1,2,4-thiadiazoles, accelerating hit-to-lead campaigns by enabling rapid exploration of chemical space around the validated 1,2,4-thiadiazole scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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